molecular formula C22H28FNOS B12784983 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin CAS No. 87673-21-0

2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Cat. No.: B12784983
CAS No.: 87673-21-0
M. Wt: 373.5 g/mol
InChI Key: RGWQRKLOLZBKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a synthetic organic compound with a complex structure It belongs to the class of dibenzoxepins, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:

    Formation of the Dibenzoxepin Core: The initial step involves the construction of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent to form the oxepin ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the dibenzoxepin core.

    Attachment of the Thioether Linkage: The thioether linkage is formed by reacting the dibenzoxepin derivative with a thiol compound under suitable conditions.

    Incorporation of the Diisopropylamino Group: Finally, the diisopropylamino group is introduced through an alkylation reaction, where the intermediate compound is reacted with diisopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxepin ring or the thioether linkage, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom and the diisopropylamino group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Dibenzoxepin derivatives are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antipsychotic properties. Therefore, this compound could be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific medical conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors. The diisopropylamino group may facilitate binding to specific sites, while the fluorine atom could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
  • 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Uniqueness

Compared to similar compounds, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to the presence of the diisopropylamino group. This group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing the compound’s efficacy and selectivity. Additionally, the fluorine atom can influence the compound’s metabolic stability and interaction with biological targets, setting it apart from other derivatives.

Properties

CAS No.

87673-21-0

Molecular Formula

C22H28FNOS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C22H28FNOS/c1-15(2)24(16(3)4)11-12-26-22-19-8-6-5-7-17(19)14-25-21-10-9-18(23)13-20(21)22/h5-10,13,15-16,22H,11-12,14H2,1-4H3

InChI Key

RGWQRKLOLZBKFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.